Tridecanophenone
Description
Contextualization within Modern Organic Synthesis and Materials Science
In modern organic synthesis, the emphasis lies on the efficient and controlled construction of complex molecular architectures. ugent.beboronmolecular.comsigmaaldrich.com Tridecanophenone fits into this paradigm as a versatile building block. boronmolecular.comsigmaaldrich.comalfa-chemistry.comrsc.org Its synthesis, most commonly achieved via the Friedel-Crafts acylation of benzene (B151609) with tridecanoyl chloride, is a classic yet powerful method for creating a carbon-carbon bond and introducing a ketone functional group. ugent.bevwr.comsinocurechem.com This ketone group is not merely a static feature; it is a reactive handle that allows for a wide array of subsequent chemical transformations.
The structure of this compound is a classic example of a molecule with both a rigid segment (the phenyl ring) and a flexible segment (the dodecyl chain). This amphiphilic character is of great interest in materials science. researchgate.netdakenchem.com Molecules with such architecture are known to self-assemble into ordered structures, a fundamental principle behind the formation of liquid crystals. ajchem-a.comnahrainuniv.edu.iqwhiterose.ac.uk The long alkyl chain influences intermolecular interactions and packing, which are critical for the development of materials with specific optical and electronic properties. dakenchem.com Furthermore, the benzophenone (B1666685) moiety within its structure is a well-known chromophore, suggesting potential applications in photochemistry, such as in the formulation of photoinitiators for polymer synthesis. sinocurechem.comigmresins.comnih.govdkshdiscover.comlongchangchemical.com
Significance as a Research Compound and Strategic Chemical Intermediate
A chemical intermediate is a substance produced during the conversion of a reactant to a final product. beilstein-journals.org this compound's significance stems from its role as a strategic intermediate, providing a gateway to a variety of other functionalized long-chain aromatic compounds. ugent.benih.govfda.govrsc.orgevonik.com Its value lies in the array of selective reactions it can undergo.
For instance, the carbonyl group can be completely removed through reduction reactions like the Clemmensen or Wolff-Kishner reductions, yielding 1-phenyltridecane. boronmolecular.comrsc.orgnahrainuniv.edu.iqbeilstein-journals.orgfda.govevonik.comrsc.orgscirp.orgmdpi.comnih.govmdpi.com This two-step sequence—Friedel-Crafts acylation followed by reduction—is a standard strategy to synthesize long-chain alkylbenzenes, overcoming the carbocation rearrangement issues often encountered in direct Friedel-Crafts alkylation. fda.gov
Conversely, the Willgerodt-Kindler reaction offers a more complex transformation, migrating the carbonyl function to the terminal carbon of the alkyl chain to form derivatives of 13-phenyltridecanoic acid. nih.govspectrabase.comnist.govrsc.orgCurrent time information in Bangalore, IN. This provides a route to long-chain terminal functional groups that would be difficult to access directly. Additionally, the α-carbon next to the carbonyl is reactive and can undergo reactions like halogenation, which introduces further functionality and allows for the synthesis of unsaturated systems. nist.govajgreenchem.comnist.gove3s-conferences.org This reactivity profile makes this compound a key node in the synthesis of molecules for pharmaceuticals, agrochemicals, and specialized polymers. nih.govevonik.com
Chemical and Physical Properties of this compound
The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key physical and chemical characteristics.
| Property | Value |
| CAS Number | 6005-99-8 |
| Molecular Formula | C₁₉H₃₀O |
| Molecular Weight | 274.44 g/mol |
| Appearance | White to yellow solid |
| Melting Point | 42 °C |
| Boiling Point | 374.5 °C at 760 mmHg |
| Density | 0.907 g/cm³ |
Spectroscopic Data
| Spectroscopy Type | Expected Features |
| ¹H NMR | Signals in the aromatic region (approx. 7.4-8.0 ppm) for the phenyl protons. A triplet adjacent to the carbonyl (α-CH₂) at approx. 2.9-3.0 ppm. Multiple signals for the other methylene (B1212753) (CH₂) groups in the alkyl chain (approx. 1.2-1.7 ppm). A terminal methyl (CH₃) triplet at approx. 0.9 ppm. rsc.orgspectrabase.comCurrent time information in Bangalore, IN.youtube.comspecac.com |
| ¹³C NMR | A carbonyl carbon (C=O) signal around 200 ppm. Several signals in the aromatic region (approx. 128-137 ppm). Signals for the alkyl carbons, with the α-carbon around 38-40 ppm and others between 22-32 ppm. rsc.orgspectrabase.comCurrent time information in Bangalore, IN.youtube.comspecac.com |
| IR Spectroscopy | A strong, sharp absorption band for the C=O stretch (ketone) around 1685 cm⁻¹. C-H stretching bands for the aromatic ring (above 3000 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹). C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region. rsc.orgajgreenchem.com |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 274. Key fragmentation patterns would include the loss of the alkyl chain via cleavage at the α-carbon (acylium ion, m/z = 105) and other characteristic fragmentations of the long alkyl chain. scirp.orgnist.gove3s-conferences.orghmdb.ca |
Structure
3D Structure
Properties
IUPAC Name |
1-phenyltridecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-14-17-19(20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNDQCACFUJAKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341989 | |
| Record name | Tridecanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6005-99-8 | |
| Record name | Tridecanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Elucidation Involving Tridecanophenone
Contemporary Approaches for the Synthesis of Tridecanophenone
The synthesis of long-chain alkyl aryl ketones like this compound is a significant focus in organic chemistry due to their role as intermediates in various industrial applications. myskinrecipes.com Modern synthetic strategies prioritize efficiency, selectivity, and sustainability.
Catalytic Strategies and Reaction Efficiency for Ketone Formation
Catalytic methods are at the forefront of ketone synthesis, offering high efficiency and atom economy. sci-hub.se Various transition-metal catalysts, including palladium, copper, and nickel, have been developed for the formation of ketones. science.govnih.gov
One notable strategy involves the copper-catalyzed aerobic oxidative esterification of simple ketones, which can be adapted for the synthesis of long-chain alkyl aryl ketones. science.gov This method utilizes air as the oxidant, making it an environmentally benign process. science.gov Another approach is the palladium-catalyzed redox-relay Heck reaction of aryl ketones with alkenols, which allows for the homologation of aryl ketones to produce long-chain ketones with good to excellent yields and high regioselectivity. nih.gov This method has demonstrated excellent functional-group tolerance and has been applied to the late-stage diversification of pharmaceuticals and natural products. nih.gov
Nickel-catalyzed α-alkylation of ketones with alcohols represents another efficient method for synthesizing linear ketones. sci-hub.se This hydrogen autotransfer strategy avoids the use of hazardous alkyl halides and stoichiometric strong bases, forming water as the sole byproduct. sci-hub.se The reaction has been successfully applied to a gram-scale synthesis and demonstrated with various substrates, including aryl, alkyl, and heteroaryl ketones. sci-hub.se
Iron catalysts have also been employed in the decarboxylative cross-ketonization of aryl and alkylcarboxylic acids to selectively produce aryl alkyl ketones. google.com This method is advantageous due to the use of inexpensive and widely available starting materials. google.com
The table below summarizes some of the catalytic strategies for ketone formation.
| Catalyst System | Reactants | Product | Key Features |
| Copper | Simple ketones and alcohols | Esters (convertible to long-chain ketones) | Aerobic oxidation, uses air as oxidant. science.gov |
| Palladium | Aryl ketones and alkenols | Homologated long-chain ketones | Redox-relay Heck reaction, high regioselectivity. nih.gov |
| Nickel | Ketones and alcohols | Monoselective linear ketones | Hydrogen autotransfer, atom-economic. sci-hub.se |
| Iron | Aryl and alkylcarboxylic acids | Aryl alkyl ketones | Decarboxylative cross-coupling, uses inexpensive starting materials. google.com |
Stereoselective and Regioselective Synthesis of this compound Derivatives
The synthesis of specific isomers of this compound derivatives often requires precise control over stereochemistry and regiochemistry. Stereoselective synthesis aims to produce a single stereoisomer, while regioselective synthesis targets a specific constitutional isomer. ethz.ch
Visible-light-mediated synthesis has emerged as a green and efficient method for regioselective synthesis. ucm.es For instance, the reaction of α-bromodiketones with 3-mercapto myskinrecipes.comscience.govresearchgate.nettriazoles in aqueous conditions under visible light affords thiazolo[3,2-b] myskinrecipes.comscience.govresearchgate.nettriazole derivatives with excellent yields and regioselectivity. ucm.es The structure of the resulting regioisomer can be confirmed using advanced spectroscopic techniques like 2D-NMR. ucm.es
Palladium-catalyzed reactions have also been instrumental in achieving regioselective synthesis. For example, the synthesis of substituted o-carboranes containing α,β-unsaturated carbonyls can be directed by a carboxylic acid group, which controls the regioselectivity of the B-H activation. rsc.org
In the realm of stereoselective synthesis, photoredox catalysis has been utilized for the C-radical addition to chiral glyoxylate-derived N-sulfinyl imines, providing a pathway to unnatural α-amino acids. rsc.org Ring-expansion of monocyclopropanated heterocycles offers another stereoselective route to valuable tetrahydropyridine (B1245486) and dihydro-2H-pyran derivatives. nih.gov
The following table highlights some of the methodologies for stereoselective and regioselective synthesis.
| Method | Reactants | Product | Selectivity |
| Visible-light-mediated synthesis | α-bromodiketones and 3-mercapto myskinrecipes.comscience.govresearchgate.nettriazoles | Thiazolo[3,2-b] myskinrecipes.comscience.govresearchgate.nettriazole derivatives | Regioselective ucm.es |
| Palladium-catalyzed C-H activation | o-carboranes and alkynes | B-substituted o-carboranes | Regioselective rsc.org |
| Photoredox catalysis | Carboxylic acids and chiral N-sulfinyl imines | Unnatural α-amino acid derivatives | Stereoselective rsc.org |
| Ring-expansion | Monocyclopropanated pyrroles and furans | Tetrahydropyridines and dihydro-2H-pyrans | Stereoselective nih.gov |
Investigation of Reaction Mechanisms with this compound as a Substrate
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methods. This involves studying both the kinetic and thermodynamic aspects of the transformations, as well as employing computational tools.
Kinetic and Thermodynamic Aspects of Ketone-Related Transformations
Kinetic studies provide insights into the rates of chemical reactions and the factors that influence them. numberanalytics.com Techniques like Differential Scanning Calorimetry (DSC) can be used to determine kinetic parameters such as activation energy, reaction order, and the rate constant from a single scan. tainstruments.com For solid-state reactions, methods like Constant Rate Thermal Analysis (CRTA) can provide reliable kinetic data by minimizing the influence of heat and mass transfer. csic.es The study of complex redox reactions in aqueous solutions often involves multistep kinetic models to interpret the formation and reaction of intermediates. researchgate.net
Thermodynamic analysis, on the other hand, deals with the energy changes that occur during a reaction. cam.ac.uk It helps in predicting the feasibility and spontaneity of a transformation. arxiv.org The Hamilton-Jacobi approach has been used to describe thermodynamic transformations in the context of equilibrium states. arxiv.org Thermodynamic models have also been developed to predict isothermal transformation diagrams for materials like steels based on their chemical composition. cam.ac.uk
Computational Mechanistic Studies of this compound Reactions
Computational chemistry has become an indispensable tool for elucidating reaction mechanisms. numberanalytics.comfrontiersin.org Density Functional Theory (DFT) is a widely used quantum mechanical method that provides a good balance between accuracy and computational cost for studying large molecules. numberanalytics.com
Computational studies can be used to:
Optimize geometries of reactants, intermediates, and products. numberanalytics.com
Calculate energy profiles to understand the reaction pathway. numberanalytics.com
Identify transition states to determine the rate-determining step. numberanalytics.com
For example, detailed mechanistic studies of Pd-catalyzed β-C(sp3)-H arylation of free carboxylic acids have been carried out using computational methods. nih.gov These studies have revealed the step-by-step mechanism, identified the rate-determining step, and guided the design of more efficient ligands. nih.gov Computational chemistry can also explain the regio- and stereochemical outcomes of reactions, as demonstrated in the investigation of vinylations with vinylbenziodoxolones. diva-portal.org
The combination of experimental and computational studies provides a comprehensive understanding of reaction mechanisms, enabling the rational design of new and improved synthetic methodologies. nih.gov
This compound as a Versatile Intermediate in Pharmaceutical and Specialty Chemical Synthesis
This compound serves as a crucial building block, or intermediate, in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. myskinrecipes.comglobelapharma.com An intermediate is a substance produced during the steps of a synthesis that undergoes further chemical changes to become the final active pharmaceutical ingredient (API) or specialty chemical. pharma-dept.gov.in
In the pharmaceutical industry, the synthesis of an API often involves multiple steps, and intermediates are the products of each of these steps. globelapharma.combeilstein-journals.orgpharmaceutical-technology.com The use of well-defined intermediates like this compound can simplify complex synthetic routes, improve yields, and reduce costs. globelapharma.com For instance, the synthesis of the antidepressant fluoxetine (B1211875) involves the reduction of a ketone intermediate. beilstein-journals.org
Similarly, in the specialty chemicals sector, this compound can be a precursor to a wide range of products, including fragrances and other fine chemicals. abcr.com The ability to perform late-stage functionalization on complex molecules derived from intermediates like this compound is a significant area of research. ethz.ch Computer-assisted retrosynthesis tools are now being developed to plan chemoenzymatic routes for the synthesis of pharmaceuticals and specialty chemicals, highlighting the importance of identifying key intermediates. rsc.org
Precursors to Active Pharmaceutical Ingredients (APIs)
In the pharmaceutical industry, a precursor is a compound that participates in a chemical reaction to become an active pharmaceutical ingredient (API), the key component of a medication. viclabs.co.ukeuro-chemicals.com The synthesis of APIs often involves multi-step processes where chemical building blocks are progressively assembled and modified to create a final, complex molecule with specific biological activity. euro-chemicals.com
This compound is classified as a chemical building block that serves as a starting material or intermediate in organic synthesis. cymitquimica.com Compounds like this compound, which possess both aromatic and long-chain aliphatic features, are valuable in medicinal chemistry. The ketone functional group and the phenyl ring can be subjected to a wide variety of chemical transformations to build more complex molecular architectures. These transformations can include reactions such as reduction, oxidation, substitution, and condensation to introduce new functional groups or link to other molecular scaffolds.
While this compound is categorized as a useful compound for the synthesis of pharmaceuticals, its primary role is that of an intermediate. myskinrecipes.com Its structure can be strategically modified to contribute to the core skeleton of a larger, more intricate molecule designed for therapeutic purposes. The development of new pyrimidine-5-carbonitrile and indole (B1671886) derivatives as potential anti-inflammatory or anticancer agents highlights the strategy of using chemical building blocks to synthesize complex molecules for evaluation as APIs. nih.govrsc.org
Development of Agrochemicals and Advanced Fine Chemicals
The synthesis of modern agrochemicals—such as insecticides, herbicides, and fungicides—relies on chemical intermediates to build novel active compounds. researchgate.netnih.gov Research in this field often focuses on creating derivatives of known chemical families, like triazoles and pyrimidines, to discover new agents with high efficacy and improved environmental profiles. frontiersin.orgresearchgate.net
This compound's utility extends to the synthesis of agrochemicals and advanced fine chemicals. myskinrecipes.com Fine chemicals are pure, single substances produced in limited quantities through controlled manufacturing processes, serving as building blocks for specialized products. wbcil.com The synthesis of these high-value products often starts from versatile intermediates that can be elaborated into a final target molecule. axcentive.com
Research into new agrochemicals has shown that derivatives of compounds like triazones and chitosan (B1678972) can exhibit significant insecticidal and fungicidal activities. mdpi.comnih.gov For instance, studies on novel triazone derivatives containing ketone hydrazone moieties have demonstrated broad-spectrum fungicidal activity against various plant fungi. mdpi.com The synthesis of such complex derivatives often begins with simpler, functionalized molecules. Intermediates like this compound provide a structural foundation that can be chemically altered to produce a range of candidate molecules for biological screening.
Table 2: Potential Synthetic Applications of Ketone Intermediates
| Industry | Application Area | Rationale | Reference(s) |
|---|---|---|---|
| Pharmaceuticals | API Synthesis | Serve as foundational building blocks for creating complex, biologically active molecules. | viclabs.co.ukeuro-chemicals.com |
| Agrochemicals | Fungicide/Insecticide Development | Provide a chemical scaffold that can be modified to create novel active ingredients for crop protection. | mdpi.commyskinrecipes.comnih.gov |
| Fine Chemicals | Specialty Compound Manufacturing | Act as versatile intermediates for the production of high-purity, high-value chemicals. | myskinrecipes.comwbcil.comaxcentive.com |
Tridecanophenone in Advanced Functional Materials and Molecular Architectures
Elucidating the Role of Tridecanophenone in Liquid Crystal Systems
This compound, an alkyl aryl ketone with a notable 12-carbon alkyl chain, serves as an interesting, though not widely documented, component in the study of liquid crystal systems. Its molecular structure, featuring a polar benzoyl group and a long, non-polar dodecyl chain, imparts specific characteristics that can influence the collective behavior of molecules in a liquid crystalline phase. The primary influence of such a molecule is on the delicate balance of intermolecular forces that govern the formation and stability of mesophases.
Impact on Molecular Alignment and Mesophase Stability
The stability and type of mesophase in a liquid crystal system are highly dependent on factors like molecular shape, polarity, polarizability, and intermolecular interactions. cdnsciencepub.comresearchgate.net Molecules with long, flexible alkyl chains, such as this compound, can significantly impact molecular arrangement.
The primary mechanisms by which a molecule like this compound influences liquid crystal systems include:
Steric and van der Waals Forces : The long dodecyl chain of this compound increases van der Waals interactions. In a liquid crystal mixture, these chains can promote parallel alignment and layered arrangements, which are characteristic of smectic phases. cdnsciencepub.com The presence of long alkyl substituents can lead to a greater disruption of the local solvent order, which is reflected in the phase transition temperatures of the mixture. cdnsciencepub.com
Disruption of Nematic Order : While promoting smectic layering, the incorporation of molecules that are not perfectly rod-like can disrupt the purely orientational order of a nematic phase. Research on similar ketones in liquid crystal solvents shows that the incorporation of such probes has a pronounced effect on both the smectic-to-nematic and nematic-to-isotropic transition temperatures. cdnsciencepub.com
Plasticizing Effect : In some systems, this compound can act as a high-boiling point plasticizer, intercalating between the mesogenic molecules. This can lower the phase transition temperatures by disrupting the crystal lattice of the solid phase, potentially broadening the temperature range over which a liquid crystal phase is stable.
The table below illustrates the general principle of how alkyl chain length can affect the clearing point (the temperature of transition to an isotropic liquid) in a hypothetical homologous series of alkyl phenyl ketones, demonstrating the structure-property relationship.
| Compound Name | Alkyl Chain Length | Hypothetical Clearing Point (°C) | Predominant Phase Tendency |
| Heptanophenone | 6 | 45 | Nematic |
| Nonanophenone | 8 | 58 | Nematic/Smectic C |
| Undecanophenone | 10 | 69 | Smectic C / Smectic A |
| This compound | 12 | 78 | Smectic A |
This table presents illustrative data to show the expected trend. Actual values depend on the specific liquid crystal host and the full molecular structure.
Design Principles for this compound-Containing Liquid Crystalline Materials
The design of new thermotropic liquid crystals involves the careful selection of a central core, linking groups, and terminal functionalities to achieve desired properties. whiterose.ac.uk While this compound itself is not a classical mesogen (liquid crystal molecule), it can be incorporated into liquid crystal systems or used as a structural motif in the design of new materials.
Key design principles for materials containing a this compound-like moiety would include:
Inducing Smectic Phases : The long dodecyl chain is a powerful tool for promoting lamellar packing, which leads to the formation of smectic phases. beilstein-journals.org Designers can incorporate this moiety into a larger molecular structure to specifically engineer materials with stable smectic A or C phases.
Enhancing Solubility : The long alkyl chain improves the solubility of the molecule in the organic solvents often used during the synthesis and processing of liquid crystal materials. uobaghdad.edu.iqsciencescholar.us
Integration of this compound in Other Advanced Material Systems
Polymeric and Supramolecular Assemblies
The amphiphilic nature of this compound, with its polar ketone head and non-polar alkyl tail, makes it a candidate for integration into supramolecular structures. Supramolecular polymers are formed through reversible, non-covalent interactions like hydrogen bonding, metal coordination, or π–π stacking. nii.ac.jpwiley-vch.de
While direct polymerization of this compound is not typical, it could be integrated into such systems in several ways:
As a Guest Molecule : In host-guest chemistry, the non-polar dodecyl chain could be encapsulated within the hydrophobic cavity of a larger host molecule (like a cyclodextrin (B1172386) or a calixarene) in an aqueous environment, or the polar head could interact with specific sites in a non-polar solvent.
Component in Self-Assembled Monolayers : The amphiphilic structure is suitable for forming self-assembled monolayers on surfaces, with the polar ketone group binding to a polar substrate and the alkyl chains extending outwards.
Plasticizer in Polymers : this compound can act as a plasticizer in certain polymer systems, increasing flexibility and lowering the glass transition temperature by reducing intermolecular forces between polymer chains.
The modular nature of supramolecular chemistry allows for the combination of different components to create functional materials, such as for intracellular delivery, where hydrophobic guests are loaded into a self-assembling core. nih.govfrontiersin.org A molecule like this compound could serve as a model hydrophobic guest in such research.
Exploration in Novel Optoelectronic and Electronic Materials
The application of organic materials in optoelectronic devices like LEDs, solar cells, and transistors is a rapidly growing field. mdpi.comresearchgate.net These applications typically require materials with specific electronic properties, such as extended π-conjugation for efficient charge transport and light absorption/emission.
This compound itself is not a primary candidate for an active component in most optoelectronic devices due to its lack of extended conjugation; the phenyl ring is not electronically coupled through the saturated alkyl chain. However, its potential roles could be:
High-Boiling Point Solvent or Additive : During the solution processing and thin-film deposition of active organic materials, high-boiling point solvents or additives are often used to control the film morphology, crystallinity, and device performance. vinci-technologies.com The physical properties of this compound could make it suitable for this purpose.
Inert Host Matrix : In some applications, active molecules (like emitters or sensors) are dispersed in an inert host matrix. This compound could potentially serve as a component in such a matrix, providing physical stability without interfering electronically.
Precursor for Functional Monomers : The this compound structure could be chemically modified, for example, by introducing other functional groups onto the phenyl ring, to create more electronically active monomers for use in conjugated polymers or luminescent materials for optoelectronic devices. rsc.organr.fr
Mechanisms of Action in Thermochromic Compositions Involving this compound
One of the most well-defined applications for this compound is as a component in reversible thermochromic systems, which are often used in inks and coatings. google.compackoi.com These systems typically consist of three main components encapsulated together in microcapsules: a leuco dye (color former), a developer (color developer), and a non-polar solvent or reaction medium. researchgate.netpascalchem.com
This compound functions as the solvent in this ternary system. The mechanism is driven by the melting and solidification of the solvent:
Low Temperature (Colored State) : Below its melting point, this compound is a solid. In this solid matrix, it facilitates close contact between the leuco dye and the acidic developer. The developer donates a proton to the leuco dye, forcing its molecular structure into a ring-opened, conjugated form that absorbs visible light and thus appears colored. mdpi.comscielo.br
High Temperature (Colorless State) : When the temperature rises above the melting point of this compound, the solvent melts into a liquid state. In this liquid, non-polar environment, the dye-developer complex becomes unstable and dissociates. The leuco dye reverts to its stable, non-protonated, ring-closed form. This disrupts the π-conjugation, causing the molecule to become colorless. mdpi.commedcraveonline.com
The color-change temperature of the entire thermochromic system is therefore primarily determined by the melting point of the solvent used. researchgate.netimaging.org this compound, with its specific melting point, can be selected to create thermochromic materials that change color at a desired temperature threshold.
The table below outlines the components of a typical leuco dye-based thermochromic system.
| Component Role | Example Compound | Function in System |
| Color Former (Leuco Dye) | Crystal Violet Lactone (CVL) | Undergoes a reversible structural change (ring-opening/closing) that results in a color change. pascalchem.com |
| Color Developer | Bisphenol A (BPA) | Acts as a proton donor, inducing the ring-opening of the leuco dye to its colored form. scielo.br |
| Reaction Medium (Solvent) | This compound | Its solid/liquid phase transition controls the interaction between the dye and developer, thus determining the temperature of the color change. google.com |
This reversible mechanism, enabled by the phase change of the solvent, allows for repeated color changes upon heating and cooling.
Advanced Spectroscopic and Analytical Techniques for Tridecanophenone Characterization
High-Resolution Mass Spectrometry (HRMS) for Comprehensive Structural Assignment
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of Tridecanophenone, offering highly accurate mass measurements. This precision allows for the determination of the compound's elemental composition, effectively distinguishing it from other molecules with the same nominal mass. uni-saarland.denih.gov For aromatic ketones like this compound, fragmentation patterns observed in mass spectrometry, such as the favorable loss of the alkyl radical (R•) via α-cleavage, provide key structural information. uni-saarland.demiamioh.edu
Application of Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)
Among HRMS techniques, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) provides the highest resolution and mass accuracy. copernicus.orgnationalmaglab.orgnih.gov When applied to the analysis of complex organic mixtures containing compounds like this compound, FT-ICR MS can achieve mass accuracy below one part per million (< 1 ppm). copernicus.org This ultra-high resolution is critical for assigning a unique molecular formula (C₁₉H₃₀O for this compound) with a high degree of confidence. copernicus.orgrsc.org The technique's ability to resolve fine isotopic patterns further confirms the elemental composition. Soft ionization methods are often paired with FT-ICR MS to analyze polar molecules with minimal fragmentation. copernicus.orgnationalmaglab.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unraveling Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential non-destructive method for the complete structural elucidation of this compound in solution. It provides detailed information about the ¹H and ¹³C atomic environments and their connectivity within the molecular framework. rsc.org
Advanced NMR Pulse Sequences and Data Interpretation
While one-dimensional ¹H and ¹³C NMR spectra provide initial data, advanced two-dimensional (2D) NMR experiments are necessary for unambiguous signal assignment. nih.gov
COSY (Correlation Spectroscopy) reveals ¹H-¹H coupling correlations, which helps in identifying adjacent protons along the aliphatic chain and within the phenyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly crucial for connecting the phenyl ring and the long alkyl chain to the central carbonyl carbon. nih.gov
The interpretation of these spectra allows for a complete and confident assignment of every proton and carbon in the this compound molecule. mdpi.com
Interactive Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Chemical Shift (ppm) |
| ¹H | Aromatic (ortho to C=O) | ~7.95 |
| ¹H | Aromatic (meta, para) | ~7.40-7.55 |
| ¹H | Methylene (B1212753) (α to C=O) | ~2.9-3.0 |
| ¹H | Methylene (β to C=O) | ~1.7 |
| ¹H | Aliphatic Chain Methylenes | ~1.2-1.4 |
| ¹H | Terminal Methyl | ~0.88 |
| ¹³C | Carbonyl (C=O) | ~200-205 |
| ¹³C | Aromatic (C-C=O) | ~137 |
| ¹³C | Aromatic (CH) | ~128-133 |
| ¹³C | Methylene (α to C=O) | ~38 |
| ¹³C | Aliphatic Chain Methylenes | ~22-32 |
| ¹³C | Terminal Methyl | ~14 |
| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. libretexts.orgpaulussegroup.com |
In Situ NMR Studies of this compound Reactions
In situ NMR spectroscopy is a powerful method for monitoring the progress of chemical reactions involving this compound in real time. researchgate.netrsc.orgnih.gov By acquiring a series of NMR spectra over the course of a reaction, such as the reduction of the ketone to an alcohol, researchers can track the consumption of reactants and the formation of products. rsc.orgacs.org This approach provides valuable kinetic data and can help identify transient reaction intermediates that are not observable by other methods, thus offering a deeper understanding of the reaction mechanism. researchgate.netrsc.org
Vibrational Spectroscopy (Raman and Infrared) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a "molecular fingerprint" of this compound by probing its molecular vibrations. libretexts.orgmit.edumgcub.ac.in These methods are highly effective for identifying functional groups and analyzing molecular conformation. mit.edu
For ketones, the most prominent feature in the IR spectrum is the strong absorption from the carbonyl (C=O) group stretching vibration. spectroscopyonline.com In aromatic ketones like this compound, this peak typically appears at a lower wavenumber (around 1685-1690 cm⁻¹) compared to saturated ketones, due to conjugation with the phenyl ring. libretexts.orgspectroscopyonline.com
Interactive Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3060 | Aromatic C-H Stretch | Medium |
| ~2925, ~2855 | Aliphatic C-H Stretch | Strong |
| ~1685 | Aromatic Ketone C=O Stretch | Strong |
| ~1595, ~1450 | Aromatic C=C Stretch | Medium-Strong |
| ~1200-1300 | C-CO-C Stretch and Bend | Medium-Strong |
| Note: Wavenumbers are approximate. libretexts.orgspectroscopyonline.com |
Raman spectroscopy is a complementary technique. While the C=O stretch is strong in IR, it is often weak in Raman spectra. vscht.cz Conversely, the symmetric vibrations of the aromatic ring and the C-C bonds of the alkyl chain typically produce strong signals in the Raman spectrum. vscht.czacs.org This complementarity is essential for a full vibrational analysis. acs.org
Surface-Enhanced Raman Spectroscopy (SERS) Applications
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically increases the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as silver or gold. clinmedjournals.orgmdpi.comwikipedia.org The enhancement can be so significant that it allows for the detection of even single molecules. clinmedjournals.org For this compound, SERS could be applied to detect trace amounts of the compound, far below the detection limits of conventional Raman spectroscopy. mdpi.com This technique is particularly valuable for studying interfacial phenomena, such as the orientation and interaction of this compound molecules on a surface. clinmedjournals.orgmdpi.com
Time-Resolved Infrared Spectroscopy Studies
Time-resolved infrared (TRIR) spectroscopy is a powerful technique for investigating the dynamics of chemical reactions and transient molecular species. unipr.it It provides structural information on short-lived intermediates by monitoring changes in their vibrational spectra following photoinitiation of a reaction. unipr.it The methodology involves exciting a sample with a short laser pulse (the pump) and then probing the subsequent changes in infrared absorption with a second, time-delayed IR pulse (the probe). stfc.ac.uk This allows for the tracking of molecular structures on timescales ranging from femtoseconds to milliseconds. stfc.ac.ukspectroscopyonline.com
While specific TRIR studies focused solely on this compound are not prevalent in publicly accessible literature, the technique's applicability can be understood from studies on similar aromatic ketones and photosensitive molecules. rsc.orgrsc.org For this compound, TRIR could be employed to study the dynamics of its electronically excited states (singlet and triplet) and any subsequent photochemical reactions, such as photoreduction or energy transfer.
Upon photoexcitation with a UV pump pulse, this compound would be promoted to an excited singlet state. This state can then undergo intersystem crossing to a longer-lived triplet state. TRIR spectroscopy can distinguish these transient species from the ground state molecule. The ground state carbonyl (C=O) stretch of a ketone typically appears as a strong band in the IR spectrum. Upon excitation, this band is expected to bleach (decrease in absorbance) and new bands corresponding to the excited state's C=O stretch will appear at a different frequency, typically shifted due to the change in electron distribution. stfc.ac.uk
By monitoring the decay of the ground state bleach and the rise and decay of the transient absorptions, the lifetimes of the excited states can be determined. Furthermore, if this compound participates in a reaction, such as hydrogen abstraction from a solvent molecule when in its triplet state, TRIR can identify the resulting ketyl radical intermediate through its unique vibrational frequencies. unipr.it This provides direct mechanistic insights into the photochemical behavior of the compound.
Below is a hypothetical data table illustrating the kind of information a TRIR experiment on this compound in a hydrogen-donating solvent like isopropanol (B130326) might yield.
| Vibrational Mode | Ground State (cm⁻¹) | Triplet State (cm⁻¹) | Ketyl Radical (cm⁻¹) | Assignment |
|---|---|---|---|---|
| ν(C=O) | ~1685 (Bleach) | ~1650 (Transient) | - | Carbonyl Stretch |
| ν(C-O) | - | - | ~1150 (Transient) | Hydroxyl C-O Stretch |
| δ(O-H) | - | - | ~1320 (Transient) | Hydroxyl Bend |
| Phenyl Ring | ~1600 (Bleach) | ~1580 (Transient) | ~1585 (Transient) | Aromatic C=C Stretch |
Advanced Chromatographic Separations Coupled with Detection (LC-MS, GC-MS)
The characterization and quantification of this compound, particularly in complex mixtures, benefit immensely from the coupling of chromatographic separation techniques with mass spectrometry (MS). The two most prominent hyphenated techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). wiley.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. measurlabs.com this compound, with its moderate volatility, is well-suited for GC-MS analysis. In this method, the sample is first vaporized and introduced into the GC, where it travels through a capillary column. innovatechlabs.com Separation is achieved based on the differential partitioning of compounds between the stationary phase coating the column and the mobile carrier gas. innovatechlabs.com Factors like boiling point and polarity determine the retention time of each compound. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," and the mass-to-charge ratio (m/z) of the parent ion, enabling definitive identification. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS) offers greater versatility, particularly for compounds that are non-volatile, thermally unstable, or highly polar, such as potential metabolites of this compound. mdpi.com In LC-MS, separation occurs in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. mdpi.com The separation is based on the analyte's affinity for the stationary versus the mobile phase. mdpi.com The eluent from the LC column is directed into the MS interface, where the solvent is removed and the analyte molecules are ionized before mass analysis. LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), provides high sensitivity and selectivity for detecting and quantifying compounds in intricate biological or environmental samples. shimadzu.com
Optimization of Separation Protocols for this compound and its Metabolites/Derivatives
Achieving reliable and accurate results hinges on the careful optimization of the chromatographic separation. mdpi.com The primary goal is to obtain a good resolution between this compound and its potential metabolites (e.g., hydroxylated or chain-shortened derivatives) or other interfering components from the sample matrix. researchgate.net
For a GC-MS method , optimization typically involves:
Column Selection: A common choice is a 5%-phenyl-95%-dimethylpolysiloxane capillary column, which separates compounds based on boiling point and, to a lesser extent, polarity.
Temperature Program: A gradient temperature program is crucial. It starts at a lower temperature to separate more volatile compounds and gradually increases to elute less volatile compounds like this compound, ensuring sharp peaks and efficient separation.
Injector Temperature and Carrier Gas Flow Rate: These parameters must be optimized to ensure complete vaporization of the sample without thermal degradation and to maintain optimal separation efficiency. innovatechlabs.com
For an LC-MS method , particularly using reversed-phase HPLC (RP-HPLC), optimization involves a multivariate approach: mdpi.com
Column Selection: A C18 column is frequently used for separating moderately non-polar compounds like this compound from its more polar metabolites.
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer is critical. mdpi.com A gradient elution, where the percentage of organic solvent is increased over time, is typically required to first elute polar metabolites and later the parent compound.
Mobile Phase pH and Additives: The pH of the aqueous phase can significantly affect the retention and peak shape of ionizable metabolites. nih.gov Additives like formic acid or ammonium (B1175870) acetate (B1210297) are often used to improve peak shape and ionization efficiency in the MS source.
Flow Rate and Column Temperature: Adjusting the flow rate and maintaining a constant column temperature ensures reproducible retention times and optimal separation efficiency. researchgate.net
| Parameter | GC-MS | LC-MS (Reversed-Phase) | Optimization Goal |
|---|---|---|---|
| Column | 5%-phenyl-95%-dimethylpolysiloxane | C18 or C8 | Achieve separation based on boiling point/polarity. |
| Mobile Phase | Inert Carrier Gas (e.g., He, H₂) | Acetonitrile/Methanol and Water/Buffer | Control elution strength and selectivity. |
| Gradient | Oven Temperature Program | Solvent Composition Gradient | Resolve compounds with a wide range of polarities/volatilities. |
| Flow Rate | 1-2 mL/min | 0.2-1.0 mL/min | Balance analysis time with separation efficiency. |
| Temperature | Injector & Oven (50-300 °C) | Column Oven (25-50 °C) | Ensure reproducibility and efficiency. |
| pH (LC-MS only) | N/A | 2.5 - 7.5 | Control ionization state and retention of metabolites. |
Quantitative Analysis in Complex Matrices
Quantitative analysis of this compound in complex matrices, such as plasma, urine, or environmental samples, presents challenges due to the presence of numerous endogenous or contaminating substances. wiley.comeurachem.org These substances can cause a "matrix effect," leading to ion suppression or enhancement in the MS source and compromising the accuracy of quantification. shimadzu.com LC-MS/MS is the preferred platform for this task due to its high selectivity and sensitivity. thermofisher.com
A robust quantitative method requires thorough validation to ensure its reliability. mdpi.com Key validation parameters include:
Linearity and Range: The method should demonstrate a linear relationship between the instrument response and the concentration of this compound over a specified range.
Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, often assessed through recovery studies in spiked samples. Precision measures the reproducibility of the results, typically reported as the relative standard deviation (RSD) for intraday and interday analyses. mdpi.com
Selectivity: The method must be able to differentiate and quantify this compound without interference from other components in the matrix. mdpi.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified with acceptable precision and accuracy.
Matrix Effect and Recovery: These are evaluated to understand the influence of the sample matrix on the analytical signal and the efficiency of the sample preparation process. shimadzu.com
To mitigate matrix effects and correct for analyte loss during sample preparation, an internal standard (IS) is almost always used. The ideal IS is a stable, isotopically labeled version of the analyte (e.g., ¹³C₆-tridecanophenone), which behaves nearly identically to the analyte during extraction and ionization but is distinguishable by its mass.
| Parameter | Typical Acceptance Criteria | Example Finding |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | Defined by application needs | 1 - 1000 ng/mL |
| Intraday Precision (% RSD) | < 15% (< 20% at LLOQ) | 3.5% - 8.2% |
| Interday Precision (% RSD) | < 15% (< 20% at LLOQ) | 4.1% - 9.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.6% to +7.8% |
| Recovery | Consistent and reproducible | 85% - 95% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 1 ng/mL |
Theoretical and Computational Chemistry Approaches to Tridecanophenone
Quantum Mechanical Studies of Electronic Structure and Reactivity Profiles
Quantum mechanics is the fundamental theory describing the behavior of matter and energy at the scale of atoms and subatomic particles. acs.org In chemistry, quantum mechanical calculations are used to determine the wavefunctions and energy levels of electrons within a molecule, which in turn dictate its structure, stability, and reactivity. ajol.info These ab initio (from first principles) methods solve the Schrödinger equation, or a simplified form of it, to model the electronic environment of a molecule like Tridecanophenone. ajol.infowikipedia.org This allows for the precise calculation of properties such as molecular geometry, bond energies, electronic spectra, and dipole moments. ajol.info
The electronic structure, particularly the distribution of electrons in the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding a molecule's reactivity. ajol.infoscirp.org For this compound, quantum mechanical studies can map the electron density, identifying the electron-rich aromatic ring and carbonyl group, as well as the nonpolar aliphatic chain, providing a basis for predicting its chemical behavior.
Density Functional Theory (DFT) is a prominent class of quantum mechanical methods that has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. wikipedia.orgnih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system from its electron density. wikipedia.orgimperial.ac.uk This approach is widely used to investigate the thermodynamics and kinetics of chemical reactions. osti.govarxiv.org
For a molecule such as this compound, DFT can be employed to model its participation in various chemical transformations, for instance, the oxygenation of the C-H bond adjacent to the carbonyl group. lidsen.com By calculating the energy of reactants, products, intermediates, and transition states, a detailed potential energy surface for the reaction can be constructed. osti.govresearchgate.net The transition state, a high-energy configuration that represents the energy barrier to reaction, is of particular interest. researchgate.netcanada.ca Locating the transition state and calculating its energy (the activation energy) is critical for understanding reaction rates and mechanisms. canada.ca
While specific DFT studies on this compound are not prevalent in the literature, the methodology is well-established for analogous aromatic ketones and other organic reactions. osti.govcanada.ca The table below illustrates typical parameters and results from a DFT calculation for a reaction involving an organic molecule, demonstrating the type of data that would be generated for this compound.
| Parameter | Description | Example Value/Method | Reference |
|---|---|---|---|
| Functional | Approximation for the exchange-correlation energy. Different functionals offer varying levels of accuracy and computational cost. | B3LYP, CAM-B3LYP, M06 | osti.govresearchgate.net |
| Basis Set | A set of mathematical functions used to build molecular orbitals. Larger basis sets provide more accuracy. | 6-31G(d), cc-pVTZ | arxiv.org |
| Solvation Model | Accounts for the effect of the solvent on the reaction energetics. | CPCM (Conductor-like Polarizable Continuum Model) | researchgate.net |
| Calculated Property | Thermodynamic or kinetic data derived from the calculations. | ΔH (Enthalpy of Reaction), Eₐ (Activation Energy) | arxiv.org |
| Activation Energy (Eₐ) | The energy barrier for a reaction, calculated as the energy difference between the transition state and reactants. | 13.4 kcal/mol (Illustrative for a similar reaction) | researchgate.net |
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular Dynamics (MD) is a computational simulation method that models the physical movements of atoms and molecules over time. arxiv.org It provides a dynamic picture of molecular systems, which is essential for understanding processes that occur over timescales from femtoseconds to microseconds, such as protein folding, ligand binding, and the self-assembly of materials. nih.govnih.gov In an MD simulation, atoms are treated as classical particles, and their interactions are described by a force field—a set of parameters and equations that approximate the potential energy of the system. dntb.gov.ua By solving Newton's equations of motion, MD simulations generate trajectories that reveal how molecular conformations and interactions evolve. nih.gov
For this compound, MD simulations can elucidate the behavior of its long dodecyl chain, the flexibility of which is a result of the internal rotation of C-C single bonds. aip.org These simulations are particularly valuable for studying the compound in different environments, such as in solution or as part of a larger assembly, showing how it interacts with solvent molecules or other this compound molecules. aip.orgosti.gov
Self-assembly is the spontaneous organization of individual molecules into ordered structures, driven by non-covalent intermolecular forces. dntb.gov.ua These forces, which include van der Waals interactions, hydrogen bonds, and π-π stacking, are significantly weaker than covalent bonds but collectively dictate the structure and properties of supramolecular materials. dntb.gov.uaacs.org this compound, with its aromatic phenyl group and long aliphatic tail, is an amphiphilic molecule that can be expected to exhibit self-assembly behavior. tandfonline.com
MD simulations are an ideal tool to investigate these phenomena at the molecular level. dntb.gov.uaacs.org Simulations can reveal how the hydrophobic dodecyl chains of this compound molecules might aggregate to minimize contact with a polar solvent, while the aromatic heads engage in π-π stacking. tandfonline.comresearchgate.net Studies on analogous long-chain alkylbenzenes and functionalized amphiphiles show that the interplay between the flexible alkyl chains and the rigid aromatic groups leads to complex and ordered structures. osti.govtandfonline.com MD simulations can predict the most stable configurations of these aggregates and provide insight into the kinetics of their formation. dntb.gov.ua
The table below summarizes typical parameters used in MD simulations for studying the self-assembly of long-chain organic molecules, which would be applicable to this compound.
| Parameter | Description | Example Value/Method | Reference |
|---|---|---|---|
| Force Field | A set of equations and parameters defining the potential energy of the system (e.g., bond stretching, van der Waals). | OPLS (Optimized Potentials for Liquid Simulations), NERD | acs.orgmdpi.com |
| Ensemble | The statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) | nih.gov |
| Temperature | The temperature at which the simulation is run. | 300 K | nih.gov |
| Pressure | The pressure at which the simulation is run. | 1 bar | nih.gov |
| Simulation Time | The total duration of the simulated molecular motion. | 150 ns | dntb.gov.ua |
| Analyzed Property | Dynamic or structural properties extracted from the simulation trajectory. | Radius of Gyration, Radial Distribution Function | aip.orgosti.gov |
Chemometric and Machine Learning Applications in Predicting this compound Properties and Reactivity
Chemometrics applies statistical and mathematical methods to chemical data to extract meaningful information, build predictive models, and optimize processes. rsc.orgmtsu.edu Machine learning (ML), a subset of artificial intelligence, has emerged as a powerful tool in this domain, enabling the prediction of molecular properties and reactivity from chemical structure alone. researchgate.netcheminst.ca These data-driven approaches can significantly accelerate the discovery and design of new molecules and materials by screening vast chemical spaces computationally. cheminst.caemerald.com
For this compound, chemometric techniques like Principal Component Analysis (PCA) could be used to analyze spectroscopic data from a series of related ketones to identify key structural features that correlate with specific properties. acs.orgnist.gov Machine learning models, such as Artificial Neural Networks (ANNs) or Graph Neural Networks (GNNs), can be trained on large datasets of known molecules to predict properties for new, uncharacterized compounds like this compound. researchgate.netmdpi.com These models learn the complex relationships between a molecule's structure (represented as a molecular graph or a set of descriptors) and its properties, such as boiling point, spectroscopic signatures, or reaction yields. emerald.commdpi.com
For example, a model trained on a database of carbonyl compounds could predict the ¹³C chemical shifts or C=O stretching frequencies for this compound. researchgate.net Similarly, models trained on reaction data can predict the likelihood or outcome of a chemical reaction under specific conditions. emerald.com While this requires large, high-quality datasets for training, the predictive power of these models offers a transformative approach to chemical research. mdpi.com
The following table presents representative performance metrics for a machine learning model developed to predict properties of carbonyl compounds, illustrating the potential accuracy of such methods for this compound.
| Predicted Property | Machine Learning Model | Performance Metric | Value | Reference |
|---|---|---|---|---|
| ¹³C Chemical Shift | Artificial Neural Network (ANN) | Mean Absolute Percentage Error (MAPE) | 1.38% | researchgate.net |
| C=O Stretching Frequency | Artificial Neural Network (ANN) | Mean Absolute Percentage Error (MAPE) | 0.53% | researchgate.net |
| Covalent Interaction Energy | Artificial Neural Network (ANN) | Mean Absolute Error (MAE) | 3.44 kcal/mol | researchgate.net |
| Van der Waals Interaction Energy | Artificial Neural Network (ANN) | Mean Absolute Error (MAE) | 4.78 kcal/mol | researchgate.net |
Research on Tridecanophenone Derivatives and Structural Analogues
Rational Design and Diversification of Tridecanophenone Scaffolds
The rational design of new chemical entities often begins with a core structure, or scaffold, which is systematically modified to optimize its properties. For the this compound scaffold, diversification can be envisioned through several key strategies, drawing parallels from research on other long-chain alkyl aromatic ketones. These strategies aim to create a library of analogues with varied physicochemical and biological characteristics.
Key approaches to the diversification of the this compound scaffold include:
Modification of the Alkyl Chain: The tridecyl chain offers numerous possibilities for modification. Its length can be systematically varied, shortened, or lengthened to probe the effect of lipophilicity on biological activity. researchgate.net Branching can be introduced to the alkyl chain to alter its steric profile and metabolic stability. Furthermore, the introduction of functional groups such as double or triple bonds, hydroxyl groups, or fluoro-substituents along the chain can significantly impact the molecule's electronic properties and potential for specific interactions with biological targets. nih.gov
Substitution on the Phenyl Ring: The aromatic ring of this compound is another prime site for modification. The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro, or amino groups) at the ortho-, meta-, or para-positions can modulate the electronic nature of the aromatic system and introduce new points of interaction. dergipark.org.tr For instance, in a series of phenyl alkyl ketones designed as phosphodiesterase-4 inhibitors, the nature and position of substituents on the phenyl ring were critical for potency and selectivity. researchgate.net
"Scaffold Hopping": This advanced strategy involves replacing the entire this compound core with a structurally different motif that maintains a similar three-dimensional arrangement of key functional groups. This can lead to the discovery of novel classes of compounds with improved properties.
These design strategies are often guided by computational modeling to predict the effect of structural changes on the molecule's properties, thereby prioritizing the synthesis of the most promising candidates.
Structure-Reactivity/Property Relationship (SAR/SPR) Studies of Analogues
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity and physicochemical properties, respectively. For this compound analogues, SAR/SPR studies would involve synthesizing a library of derivatives, as described in the previous section, and systematically evaluating their effects.
Illustrative SAR Data for Hypothetical this compound Analogues as Antimicrobial Agents
The following interactive data table illustrates a hypothetical SAR study for this compound analogues against a bacterial target. The data is based on general trends observed for other long-chain ketone derivatives. dergipark.org.tr
| Compound ID | R1 (para-substituent on Phenyl Ring) | Alkyl Chain Modification | MIC (µg/mL) |
| Tdp-01 | -H | n-tridecyl | 64 |
| Tdp-02 | -Cl | n-tridecyl | 32 |
| Tdp-03 | -OCH3 | n-tridecyl | 48 |
| Tdp-04 | -NO2 | n-tridecyl | 128 |
| Tdp-05 | -H | n-undecyl | 128 |
| Tdp-06 | -H | n-pentadecyl | 32 |
| Tdp-07 | -Cl | n-pentadecyl | 16 |
From this illustrative data, several SAR trends can be discerned:
The presence of an electron-withdrawing group like chlorine at the para-position appears to enhance antimicrobial activity (compare Tdp-02 to Tdp-01).
An electron-donating group like methoxy (B1213986) has a less pronounced effect (Tdp-03).
A strongly electron-withdrawing nitro group is detrimental to activity (Tdp-04).
The length of the alkyl chain is crucial, with both shorter (Tdp-05) and longer (Tdp-06) chains influencing activity, suggesting an optimal lipophilicity for interaction with the bacterial cell membrane or a specific target.
Structure-Property Relationship (SPR) studies would focus on how these structural modifications affect physicochemical properties such as:
Lipophilicity (logP): The length and branching of the alkyl chain would be the primary determinants of logP. nih.gov
Melting Point and Boiling Point: These properties are influenced by molecular weight and intermolecular forces, which are affected by both the alkyl chain and phenyl ring substituents.
Solubility: The introduction of polar functional groups would be expected to increase aqueous solubility.
Understanding these SAR and SPR trends is crucial for the rational design of this compound derivatives with desired biological activities and drug-like properties.
Exploitation of this compound Derivatives in Targeted Synthesis
Long-chain ketones, including by analogy this compound, are valuable intermediates in organic synthesis. Their carbonyl group can undergo a wide range of chemical transformations, allowing for their use as building blocks in the construction of more complex molecules.
Recent synthetic methodologies have focused on the homologation of aryl ketones to produce long-chain ketones and aldehydes. nih.govresearchgate.net These methods often involve the cleavage of the Ar-C(O) bond and subsequent cross-coupling with other molecules. nih.gov For example, a palladium-catalyzed reaction can be used to synthesize long-chain ketones from aryl ketone oxime esters and alkenols. nih.gov
Furthermore, the carbonyl group of this compound can be a handle for various synthetic transformations, including:
Reductive Amination: To produce long-chain amines, which are precursors for surfactants and other functional materials. pjoes.com
Wittig and Related Reactions: To form new carbon-carbon double bonds, extending the molecular framework.
Aldol Condensation: To create new carbon-carbon bonds and introduce hydroxyl functionalities.
Cyclization Reactions: To form heterocyclic structures. For instance, long-chain ketones can react with amines to form substituted pyrroles. colab.ws
Illustrative Table of Synthetic Transformations for Long-Chain Ketones
This interactive table provides examples of synthetic reactions that could be applied to this compound for targeted synthesis.
| Starting Material | Reagents | Product Type | Potential Application |
| This compound | 1. NH2OH·HCl2. H2, Pd/C | Tridecylphenylamine | Intermediate for pharmaceuticals or agrochemicals |
| This compound | Ph3P=CHCO2Et | Ethyl 2-(tridecylidene)acetate | Building block for complex natural products |
| This compound | 1. LDA2. Benzaldehyde | 2-Benzyl-1-phenyl-1-tetradecen-3-one | Chalcone-like structure with potential biological activity |
| This compound | 1,2-diaminobenzene | 2-Dodecyl-3-phenyl-quinoxaline | Heterocyclic compound with potential electronic or medicinal properties |
The versatility of the ketone functional group makes this compound and its analogues attractive starting points for the synthesis of a diverse array of target molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.
Emerging Research Paradigms and Future Directions for Tridecanophenone Chemistry
Sustainable and Green Chemistry Routes for Tridecanophenone Synthesis
The traditional synthesis of this compound is achieved via the Friedel-Crafts acylation of benzene (B151609) with tridecanoyl chloride. mt.comchemguide.co.uk This classic method typically employs a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). While effective, this approach presents significant environmental drawbacks. The use of AlCl₃ generates large volumes of corrosive and hazardous aqueous waste during workup, and the reaction often requires volatile and toxic organic solvents like nitrobenzene (B124822) or chlorinated hydrocarbons. rsc.orgchemistryjournals.net
In line with the principles of green chemistry, which advocate for waste prevention, high atom economy, and the use of safer chemicals, research is shifting towards more sustainable synthetic routes. mlsu.ac.in A primary focus is the replacement of homogeneous catalysts like AlCl₃ with solid, reusable acid catalysts. rsc.org These heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, minimizing waste and allowing for their reuse in subsequent batches.
Promising solid acid catalysts for the synthesis of long-chain alkyl aryl ketones include:
Zeolites: These microporous aluminosilicates, such as faujasite, can be ion-exchanged with cations like Ce³⁺ to create strong acidic sites. ocl-journal.org Zeolites offer the added benefit of shape selectivity due to their well-defined channel structures, which can favor the formation of specific isomers, such as the para-acylated product when using substituted benzenes. ocl-journal.org
Sulfated Zirconia: This superacidic solid catalyst has demonstrated high activity and selectivity in Friedel-Crafts acylation reactions, providing a powerful and recyclable alternative to traditional Lewis acids. rsc.org
Functionalized Clays (B1170129): Montmorillonite and other clays can be chemically modified to act as effective and low-cost catalysts for acylation. ocl-journal.org
These greener approaches not only reduce hazardous waste but also align with other green chemistry principles, such as improving energy efficiency by potentially lowering reaction temperatures and simplifying product purification processes. mlsu.ac.in The adoption of such methods is crucial for the environmentally responsible production of this compound and related compounds.
| Parameter | Traditional Friedel-Crafts Acylation | Green Alternative (e.g., Zeolite-Catalyzed) |
|---|---|---|
| Catalyst | Aluminum Chloride (AlCl₃) | Solid Acids (e.g., Zeolites, Sulfated Zirconia) |
| Catalyst Stoichiometry | Stoichiometric or excess amounts | Catalytic amounts |
| Catalyst Reusability | No (consumed/deactivated in workup) | Yes (recoverable and reusable) |
| Typical Solvents | Nitrobenzene, Dichloromethane (often hazardous) | Less hazardous solvents or solvent-free conditions |
| Waste Generation | High (acidic aqueous waste, organic solvent waste) | Low (minimal waste, catalyst is recycled) |
| Green Chemistry Alignment | Poor | Good (waste prevention, catalysis, safer solvents) |
Integration of this compound in Catalyst Development and Reaction Optimization
This compound and other long-chain alkyl aryl ketones serve as important model substrates in the development and optimization of new catalytic systems. science.gov Their structure, featuring a reactive carbonyl group attached to both an aromatic ring and a long, non-polar alkyl chain, provides a challenging yet representative test for the efficiency, selectivity, and functional group tolerance of novel catalysts.
A significant area of this research is in asymmetric catalysis , particularly the reduction of the ketone to a chiral alcohol. The development of catalysts for the asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) of alkyl aryl ketones is of great interest for producing enantiomerically pure alcohols, which are valuable chiral building blocks in the pharmaceutical industry. Recent studies have shown that manganese-based catalysts can achieve excellent enantioselectivity (up to 99.9% ee) for the ATH of long-chain alkyl aryl ketones, demonstrating superior performance compared to their effectiveness with smaller substrates like acetophenone. le.ac.uk Similarly, ruthenium nanoparticles stabilized by phosphine (B1218219) oxide-decorated polymers have been used for the highly selective hydrogenation of aryl ketones in aqueous media. rsc.org
Beyond reduction, long-chain aryl ketones are substrates in other advanced transformations. For example, a copper-catalyzed aerobic oxidative esterification has been developed that selectively cleaves the C(CO)–C(alkyl) bond of inactive ketones, including long-chain variants, to form esters under green and practical, open-air conditions. acs.org
The optimization of reactions involving this compound benefits from modern methodologies that accelerate the discovery of ideal process conditions. Instead of traditional one-variable-at-a-time experiments, statistical methods like Design of Experiments (DoE) and machine learning algorithms such as Bayesian optimization are employed. researchgate.net These approaches allow for the efficient exploration of a multidimensional parameter space (e.g., temperature, pressure, catalyst loading, solvent composition) to rapidly identify conditions that maximize yield, selectivity, and sustainability metrics.
| Reaction Type | Catalyst System Example | Role of Long-Chain Alkyl Aryl Ketone | Key Research Finding |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation (ATH) | Chiral PNN-Manganese Complexes | Substrate | Superior enantioselectivity (up to 99.9% ee) achieved for long-chain ketones compared to smaller ones. le.ac.uk |
| Aqueous Phase Hydrogenation | Polymer-stabilized Ruthenium Nanoparticles | Substrate | Highly effective and selective hydrogenation of the ketone over the aromatic ring under mild, aqueous conditions. rsc.org |
| Aerobic Oxidative Esterification | Copper(I) or Copper(II) salts | Substrate for C-C bond cleavage | Demonstrates a green protocol for converting inactive ketones into valuable esters using air as the oxidant. science.govacs.org |
| α-Arylation | Nickel-N-heterocyclic carbene (NHC) complexes | Substrate | Development of efficient Ni-based catalysts for coupling ketones with aryl chlorides. science.gov |
Exploration of Novel Photophysical and Electronic Properties in this compound-Based Systems
The photophysical and electronic properties of this compound are primarily dictated by its benzoyl chromophore—the carbonyl group conjugated with the phenyl ring. This system is known to absorb ultraviolet (UV) radiation, which promotes electrons from their ground state to higher energy orbitals. The principal electronic transitions are the n→π* (an electron from a non-bonding orbital on the oxygen moves to an anti-bonding π* orbital) and the π→π* (an electron from a bonding π orbital moves to an anti-bonding π* orbital). msu.edumsu.edu
While specific high-resolution spectral data for this compound is not widely published, its properties can be inferred from closely related benzophenone (B1666685) derivatives. nih.gov The π→π* transition typically results in a strong absorption band at shorter wavelengths (around 250 nm), while the n→π* transition, which is formally forbidden by symmetry rules, appears as a weaker absorption band at longer wavelengths (around 330-350 nm). umn.edu The long C₁₂H₂₅ alkyl chain is not part of the conjugated system and is therefore expected to have only a minor electronic effect on the position of these absorption maxima (λ_max).
The solvent environment can significantly influence these photophysical properties, a phenomenon known as solvatochromism. nih.gov Polar solvents can stabilize the ground and excited states to different extents, often causing a shift in the absorption and emission spectra. For instance, the n→π* transition often experiences a hypsochromic (blue) shift in polar solvents.
The electronic nature of the this compound molecule is characterized by the electron-withdrawing carbonyl group, which polarizes the C=O bond, and the weakly electron-donating effect of the long alkyl chain. msu.edu These intrinsic properties could be modulated by introducing other functional groups onto the phenyl ring, opening pathways to design new molecules with tailored photophysical and electronic characteristics for applications in areas such as photosensitizers, UV-blockers, or as components in organic electronic materials.
| Property | Description for this compound-Based Systems | Underlying Principle |
|---|---|---|
| UV Absorption | Strong absorption in the UV region, with expected λ_max values around 250 nm and 340 nm. | π→π* and n→π* electronic transitions within the benzoyl chromophore. msu.eduumn.edu |
| Fluorescence/Phosphorescence | Benzophenone derivatives are known for efficient intersystem crossing to the triplet state, often leading to phosphorescence rather than strong fluorescence. | The energy gap between the first excited singlet (S₁) and triplet (T₁) states is small, facilitating intersystem crossing. |
| Solvatochromism | The position of absorption and emission bands is expected to be sensitive to solvent polarity. | Differential solvation of the ground and excited states by the solvent molecules. nih.gov |
| Electronic Character | The molecule features an electron-withdrawing carbonyl group and an electron-donating alkyl chain. | The electronegativity difference in the C=O bond and the inductive effect of the alkyl group define the electron density distribution. msu.edu |
Advanced Analytical Methodologies for Real-Time Monitoring of this compound Processes
The development and optimization of chemical processes involving this compound rely on robust analytical methods for both offline characterization and real-time monitoring. These methodologies are essential for ensuring product quality, understanding reaction kinetics, and enabling efficient process control.
For offline analysis , which involves taking a sample from the reactor for external measurement, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques. gentechscientific.com
HPLC , typically coupled with a UV detector set to the absorption maximum of the benzoyl chromophore, is well-suited for quantifying this compound, which is a relatively non-volatile compound. chemyx.comresearchgate.net
GC-MS can also be used, providing both separation and structural identification, although its applicability depends on the volatility and thermal stability of this compound under the analysis conditions. gentechscientific.comcdc.gov
For real-time monitoring , the focus is on Process Analytical Technology (PAT), which involves in-situ measurements to track the reaction as it happens. This approach provides continuous data on the concentration of reactants, intermediates, and products, offering deep insight into the reaction kinetics and mechanism. mt.commt.com
In-situ Spectroscopic Probes: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful. mt.com A probe can be inserted directly into the reaction vessel to continuously collect spectra. For the synthesis of this compound via Friedel-Crafts acylation, one could monitor the disappearance of the C=O stretching band of the reactant tridecanoyl chloride (at a higher frequency) and the simultaneous appearance of the conjugated C=O stretching band of the product this compound (at a lower frequency). optica.org
Automated Sampling: Systems like EasySampler can be programmed to automatically withdraw, quench, and prepare samples for offline analysis at precise time intervals, providing a detailed reaction profile without manual intervention. mt.com
The data from these advanced analytical tools are critical for building kinetic models and optimizing reaction parameters, leading to more efficient, consistent, and safer chemical processes. researchgate.net
| Methodology | Principle | Application to this compound Processes | Key Advantage |
|---|---|---|---|
| HPLC-UV | Separation based on polarity; detection by UV absorption. | Quantification of this compound in reaction mixtures and final product. chemyx.com | High sensitivity and suitability for non-volatile compounds. |
| GC-MS | Separation based on boiling point/volatility; identification by mass-to-charge ratio. | Identification and quantification of this compound and volatile impurities. gentechscientific.com | Provides structural information for compound identification. |
| In-situ FTIR/Raman | Measures molecular vibrations in real-time via a probe. | Monitoring the consumption of reactants (e.g., tridecanoyl chloride) and formation of this compound during synthesis. mt.comoptica.org | Provides continuous, real-time kinetic data without sampling. |
| Automated Sampling | Robotic withdrawal and preparation of samples for offline analysis. | Generating accurate reaction profiles by analyzing samples at precise intervals. mt.com | High reproducibility and unattended operation. |
Q & A
Q. What are the recommended safety protocols for handling Tridecanophenone in laboratory settings?
- Methodological Answer : Researchers must adopt a layered safety approach:
- Personal Protective Equipment (PPE) : Use chemically resistant gloves (nitrile or neoprene) inspected before use, full-body chemical suits, and safety goggles. Glove removal should avoid outer-surface contact to prevent contamination .
- Ventilation : Work in well-ventilated areas, preferably with fume hoods, to minimize inhalation risks .
- Emergency Preparedness : Ensure eye-wash stations and safety showers are accessible. For spills, use inert absorbents (e.g., dry sand) and avoid drainage release .
Q. How should this compound be stored to ensure chemical stability during long-term research projects?
- Methodological Answer :
- Container Integrity : Store in sealed, airtight containers to prevent moisture ingress or oxidation .
- Environmental Conditions : Maintain in a dry, cool (room temperature), and well-ventilated space. Avoid proximity to ignition sources or static electricity .
- Stability Monitoring : Periodically inspect for degradation (e.g., discoloration, precipitation) and validate purity via analytical methods (e.g., HPLC) if reused after storage .
Q. What first-aid measures are required for accidental exposure to this compound during experimental procedures?
- Methodological Answer :
- Inhalation : Immediately move to fresh air; seek medical attention if respiratory distress persists .
- Dermal/Eye Contact : Rinse affected areas with water for ≥15 minutes. Remove contaminated clothing and consult a physician .
- Ingestion : Rinse mouth thoroughly with water; do not induce vomiting. Transport to a healthcare facility for gastric evaluation .
Advanced Research Questions
Q. How can researchers address the lack of physicochemical property data (e.g., solubility, melting point) for this compound in existing literature?
- Methodological Answer :
- Experimental Determination :
- Solubility : Conduct sequential solubility tests in solvents of varying polarity (water, ethanol, hexane) under controlled temperatures .
- Thermal Properties : Use Differential Scanning Calorimetry (DSC) to determine melting points and thermal stability thresholds .
- Data Validation : Cross-reference results with structurally analogous compounds (e.g., Tetradecanophenone) while accounting for alkyl chain length effects .
Q. What experimental approaches are suitable for assessing this compound’s stability under non-standard laboratory conditions (e.g., elevated temperature, humidity)?
- Methodological Answer :
- Accelerated Stability Studies :
- Thermal Stress : Incubate samples at 40–60°C for 1–4 weeks, monitoring decomposition via FT-IR or NMR .
- Hydrolytic Stability : Expose to controlled humidity (75–90% RH) and analyze hydrolytic byproducts using LC-MS .
- Statistical Design : Apply factorial experiments to model interactions between temperature, humidity, and degradation rates .
Q. How should contradictions between this compound’s documented hazard classifications (“no known hazards” in SDS) and precautionary measures (e.g., full-body suits) be reconciled in risk assessments?
- Methodological Answer :
- Precautionary Principle : Assume potential toxicity due to data gaps in GHS classification. Use tiered risk assessment:
In Silico Prediction : Leverage QSAR models to estimate acute toxicity endpoints .
In Vitro Testing : Perform cytotoxicity assays (e.g., MTT on human keratinocytes) to validate safety thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
